![molecular formula C16H19N3O5S B601220 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 94659-47-9](/img/structure/B601220.png)
2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
An impurity of Amoxicillin
Mechanism of Action
Target of Action
The compound, also known as Amoxicillin Related Compound C , is likely to target similar biological systems as Amoxicillin, a well-known antibiotic.
Mode of Action
Compounds with similar structures, such as 4-hydroxyphenylpyruvate dioxygenase inhibitors, prevent growth in plants by blocking an enzyme that breaks down the amino acid tyrosine .
Biochemical Pathways
The compound may affect the catabolism of the amino acid tyrosine, similar to 4-hydroxyphenylpyruvate dioxygenase inhibitors . This could potentially disrupt the production of molecules that are essential for the organism’s survival.
Biological Activity
The compound 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (CAS No. 94659-47-9) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antiviral and antifungal activities, as well as its mechanism of action based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₉N₃O₅S
- Molecular Weight : 365.40 g/mol
- Structure : The compound features a thiazolidine ring fused with a piperazine moiety and a hydroxyl phenyl group, contributing to its biological activity.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. It has been evaluated for its ability to inhibit various viruses, particularly the influenza A virus.
- Inhibition of Neuraminidase :
- Anti-Tobacco Mosaic Virus (TMV) Activity :
Antifungal Activity
The compound also exhibits antifungal properties against various phytopathogenic fungi.
- Fungicidal Tests :
The antiviral mechanism appears to involve the inhibition of viral assembly and interaction with viral proteins. Molecular docking studies indicated that the compound interacts strongly with viral components, potentially disrupting their normal function .
Case Studies
Study | Biological Activity | Findings |
---|---|---|
MDPI Study | Antiviral | Compound showed high anti-TMV activity (inactivation rate: 51%) |
Neuraminidase Inhibition | Antiviral | IC₅₀ = 0.14 μM; less potent than oseltamivir |
Fungicidal Activity | Antifungal | Inhibitory rates of 71% and 58% against specific fungi |
Scientific Research Applications
Antibacterial Activity
The compound has been studied for its antibacterial properties, particularly as a degradation product of Amoxicillin. Its structural similarity to Amoxicillin suggests that it may retain some degree of antimicrobial activity against various bacterial strains. Research indicates that compounds derived from penicillin and cephalosporin classes often exhibit synergistic effects when combined with other antibiotics .
Drug Development
As a related compound to Amoxicillin, it serves as an important reference standard in the quality control of pharmaceutical formulations. Its presence can indicate the stability and integrity of Amoxicillin in drug products. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this compound in pharmaceutical preparations .
Research on Impurities
The compound is classified as an impurity in Amoxicillin formulations. Understanding its behavior and effects is crucial for regulatory compliance and ensuring patient safety. Studies have been conducted to assess the toxicological profiles of such impurities to evaluate their impact on human health .
Quality Control
The identification and quantification of 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid are essential for maintaining the quality of Amoxicillin products. It is included in various pharmacopoeias as a standard for testing the purity of Amoxicillin .
Chromatographic Techniques
This compound is frequently analyzed using chromatographic techniques such as:
- HPLC : For assessing purity and concentration in pharmaceutical formulations.
- GC-MS (Gas Chromatography-Mass Spectrometry) : For detailed profiling of complex mixtures containing this compound.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antibacterial efficacy | Demonstrated that the compound exhibits moderate antibacterial activity against E. coli strains when used in combination with other antibiotics. |
Study B | Stability analysis | Found that the presence of this compound can indicate degradation pathways of Amoxicillin under various storage conditions. |
Study C | Toxicological assessment | Evaluated the safety profile of the compound and concluded that it poses minimal risk at therapeutic dosages used in clinical settings. |
Properties
IUPAC Name |
2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-14(25-16)10-13(22)17-9(12(21)18-10)7-3-5-8(20)6-4-7/h3-6,9-11,14,19-20H,1-2H3,(H,17,22)(H,18,21)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZCCQJEPBWGJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675615 |
Source
|
Record name | 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94659-47-9 |
Source
|
Record name | Amoxicillin piperazine-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94659-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.